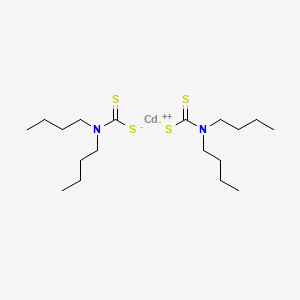![molecular formula C48H94O8S5Sn2 B13740740 Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate CAS No. 34871-84-6](/img/structure/B13740740.png)
Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate typically involves the reaction of isooctyl acetate with a thiobis(butylstannylidyne) precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate involves its interaction with molecular targets through its tin centers and thiol groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes or biological activities. The pathways involved often include coordination chemistry and redox reactions, which are central to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetraphenyltin: Another organotin compound with similar reactivity but different structural properties.
Tributyltin acetate: Shares some chemical characteristics but differs in its biological activity and applications.
Hexamethylditin: Known for its use in organic synthesis, with distinct differences in reactivity and stability compared to Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate.
Uniqueness
Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is unique due to its specific combination of isooctyl and thiobis(butylstannylidyne) groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.
Properties
CAS No. |
34871-84-6 |
|---|---|
Molecular Formula |
C48H94O8S5Sn2 |
Molecular Weight |
1197.0 g/mol |
IUPAC Name |
6-methylheptyl 2-[butyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/4C10H20O2S.2C4H9.S.2Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;;;/h4*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
InChI Key |
JBIHPINCMVUMEK-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



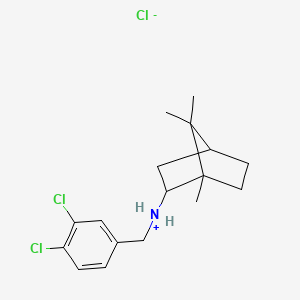
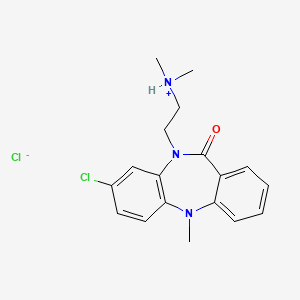
![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
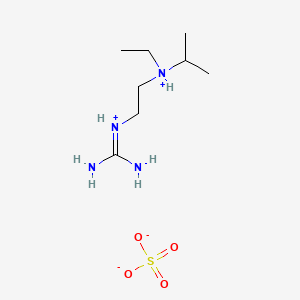

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
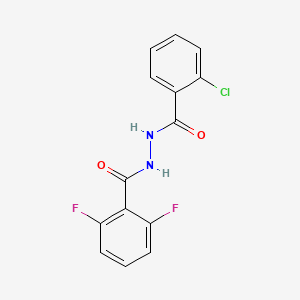

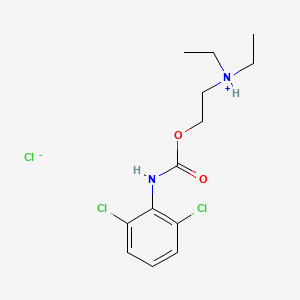
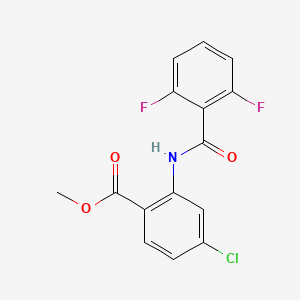

![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
